molecular formula C9H5F7 B13817190 Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- CAS No. 31503-75-0

Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-

Cat. No.: B13817190
CAS No.: 31503-75-0
M. Wt: 246.12 g/mol
InChI Key: JCDPRAPWEUDPKW-SNAWJCMRSA-N
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Description

Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- is a fluorinated bicyclic compound. Its unique structure, characterized by the presence of multiple fluorine atoms, makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- typically involves a series of fluorination reactions. These reactions often require specific conditions such as the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve the desired outcomes.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique fluorinated structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This makes it a valuable compound in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.2]oct-2-ene
  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride

Uniqueness

The uniqueness of Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)- lies in its multiple fluorine atoms, which impart distinct chemical properties. These properties include increased stability, reactivity, and potential for various applications in scientific research and industry.

Properties

CAS No.

31503-75-0

Molecular Formula

C9H5F7

Molecular Weight

246.12 g/mol

IUPAC Name

(7E)-1,4,5,5,6,6-hexafluoro-7-(fluoromethylidene)bicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H5F7/c10-4-5-3-6(11)1-2-7(5,12)9(15,16)8(6,13)14/h1-2,4H,3H2/b5-4+

InChI Key

JCDPRAPWEUDPKW-SNAWJCMRSA-N

Isomeric SMILES

C1/C(=C\F)/C2(C=CC1(C(C2(F)F)(F)F)F)F

Canonical SMILES

C1C(=CF)C2(C=CC1(C(C2(F)F)(F)F)F)F

Origin of Product

United States

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